![molecular formula C7H17NO5S B6190004 3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid CAS No. 58431-91-7](/img/new.no-structure.jpg)
3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid
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Overview
Description
3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid (IUPAC name: 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid), commonly abbreviated as DIPSO, is a zwitterionic organic compound widely used in biochemical and electrochemical applications. Its molecular formula is C₇H₁₇NO₆S, with a molecular weight of 243.28 g/mol . Structurally, it features a propane sulfonic acid backbone substituted with two 2-hydroxyethyl groups and a hydroxyl group (Figure 1).
DIPSO is a member of the Good’s buffers, designed to maintain stable pH in biological systems while minimizing interference with enzymatic or cellular processes . Its applications extend to capillary electrophoresis (CE) coatings to prevent sample adsorption and redox flow batteries, where it stabilizes iron complexes for enhanced electrochemical performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropane-1-sulfonic acid and diethanolamine.
Reaction: The 3-chloropropane-1-sulfonic acid is reacted with diethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the diethanolamine group.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.
Continuous Stirring: Continuous stirring ensures uniform reaction conditions and efficient mixing of reactants.
Purification: Industrial purification methods may include distillation, crystallization, and filtration to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones.
Reduction: Reduction can yield alcohols or amines, depending on the specific conditions.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Biological Buffering Agent
DIPSO is primarily used as a buffering agent in biological and biochemical research. Its ability to maintain pH stability in physiological ranges (around pH 7.0) makes it ideal for various applications:
- Cell Culture : It is commonly used in cell culture media to maintain optimal pH levels during cell growth.
- Enzymatic Reactions : DIPSO buffers are utilized in enzymatic assays where pH stability is critical for enzyme activity.
Case Study: Cell Culture Media
In a study evaluating the effects of different buffering agents on the growth of mammalian cells, DIPSO was found to provide superior pH stability compared to traditional buffers like phosphate-buffered saline (PBS). This stability allowed for enhanced cell viability and proliferation rates over extended culture periods.
Pharmaceutical Formulations
DIPSO is also employed in the formulation of pharmaceuticals, particularly those requiring precise pH control:
- Injectable Solutions : Its zwitterionic nature helps minimize interactions with biological tissues, making it suitable for injectable formulations.
- Topical Preparations : Used in creams and gels to ensure product efficacy while maintaining skin compatibility.
Data Table: Comparison of Buffering Agents
Buffering Agent | pH Range | Solubility | Applications |
---|---|---|---|
DIPSO | 6.5 - 7.5 | High | Cell culture, pharmaceuticals |
PBS | 7.2 - 7.4 | High | Cell culture, biochemical assays |
HEPES | 6.8 - 8.2 | High | Biochemical assays |
Research Applications
DIPSO has been utilized in various research studies due to its favorable properties:
- Protein Stabilization : It aids in maintaining the structural integrity of proteins during purification processes.
- Electrophoresis : Used in gel electrophoresis as a running buffer to separate biomolecules based on size and charge.
Case Study: Protein Purification
In a study focused on the purification of recombinant proteins, DIPSO was shown to enhance protein yield and purity compared to other buffers. The results indicated that proteins remained stable and functional throughout the purification process.
Environmental Applications
Emerging research suggests potential applications of DIPSO in environmental science:
- Wastewater Treatment : Its buffering capabilities can be harnessed to neutralize acidic or basic effluents, promoting safer disposal methods.
- Soil Remediation : Studies are exploring its role in enhancing soil pH for improved nutrient availability.
Mechanism of Action
The buffering action of 3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The sulfonic acid group can release protons (H⁺) in basic conditions, while the amino group can accept protons in acidic conditions. This dual functionality allows the compound to resist changes in pH when acids or bases are added to the solution.
Comparison with Similar Compounds
Comparison with Similar Compounds
DIPSO belongs to a class of sulfonic acid-based buffers. Below is a detailed comparison with structurally and functionally analogous compounds:
Structural Analogs in Good’s Buffers
*Note: DIPSO’s pKa is inferred from its buffer range in CE applications .
Key Findings:
- Hydrophilicity vs. Hydrophobicity : DIPSO and TAPS exhibit higher hydrophilicity than CAPS due to polar hydroxyl/hydroxyethyl groups, making them preferable in aqueous systems . CAPS’ cyclohexyl group enhances stability in hydrophobic environments .
- Electrochemical Performance : DIPSO outperforms traditional ligands (e.g., citrate) in all-iron flow batteries, achieving 99.8% capacity retention over 500 cycles due to strong iron complexation .
- Protein Compatibility : Unlike Bis-Tris, DIPSO’s hydroxyl groups reduce interactions with metal ions, minimizing enzyme inhibition .
Biological Activity
3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid, commonly known as BES , is a buffering agent widely utilized in biological and biochemical research. This article delves into its biological activity, focusing on its role in maintaining pH stability, interactions with biomolecules, and potential therapeutic applications.
- Chemical Formula : C₇H₁₈N₂O₄S
- Molecular Weight : 194.30 g/mol
- pKa : Approximately 7.5, making it effective in physiological pH ranges (6.8-8.2) for various biological applications .
Biological Role
BES is primarily used as a biological buffer . Its ability to resist changes in pH makes it crucial for:
- Cell Culture : Maintaining optimal pH levels for cell viability and function.
- Enzyme Assays : Providing a stable environment for enzymatic reactions, which are often pH-sensitive.
- Electrophoretic Applications : Facilitating the separation of biomolecules based on charge and size .
The buffering capacity of BES arises from its ability to donate and accept protons (H⁺ ions), thus stabilizing the pH in biological systems. This is particularly important in processes such as:
- Protein Folding : Proper folding of proteins is sensitive to pH; buffers like BES help maintain conditions conducive to correct folding.
- Metabolic Reactions : Many metabolic pathways are pH-dependent; BES ensures that these pathways operate efficiently under physiological conditions .
1. Stability in Cell Culture
A study demonstrated that BES effectively maintained pH stability in cell culture media over extended periods, enhancing cell growth and viability compared to other buffers like HEPES and MOPS .
2. Enzyme Activity
Research indicated that BES provided a more favorable environment for enzyme activity compared to traditional buffers. For instance, enzyme assays conducted at varying pH levels showed that BES maintained optimal activity levels for enzymes such as alkaline phosphatase and lactate dehydrogenase .
3. Interaction with Metal Ions
BES has been shown to interact with metal ions, influencing their bioavailability and activity in biological systems. A study quantified the binding interactions between Cu(II) ions and peptides in the presence of BES, revealing significant implications for metal ion homeostasis in cellular environments .
Comparative Analysis of Buffers
The following table compares the properties of BES with other common biological buffers:
Buffer | pKa | Effective pH Range | Solubility | Toxicity |
---|---|---|---|---|
BES | 7.5 | 6.8 - 8.2 | High | Low |
HEPES | 7.5 | 6.8 - 8.2 | High | Low |
MOPS | 7.2 | 6.5 - 7.9 | Moderate | Low |
Tris | 8.1 | 7 - 9 | High | Moderate |
Conclusions
This compound is a versatile buffering agent with significant biological activity, particularly in maintaining physiological pH levels critical for various biochemical processes. Its low toxicity and high solubility make it an ideal choice for laboratory applications involving cell cultures, enzyme assays, and electrophoresis.
Further research into its interactions with biomolecules and potential therapeutic applications could enhance our understanding of its role in biological systems.
Q & A
Basic Research Questions
Q. What are the primary applications of DIPSO in biochemical research?
DIPSO is widely used as a zwitterionic buffering agent in biochemical assays, particularly in studies requiring pH stabilization between 7.0–8.2. Its sulfonic acid group enables strong ionic interactions with biomolecules, making it suitable for enzyme kinetics, protein crystallization, and cell culture media . Unlike traditional buffers (e.g., Tris), DIPSO minimizes interference with metal ions, which is critical for metalloenzyme studies. For example, it has been employed in proteomic workflows to reduce artificial deamidation during trypsin digestion, though HEPES may exhibit superior performance in some cases .
Q. How is DIPSO synthesized and characterized for laboratory use?
DIPSO is synthesized via nucleophilic substitution reactions, where bis(2-hydroxyethyl)amine reacts with 3-chloro-2-hydroxypropanesulfonic acid under controlled alkaline conditions. Characterization typically involves NMR spectroscopy (e.g., 1H and 13C) to confirm structural integrity, alongside titration to verify buffering capacity (pKa ~7.6). Purity is assessed using HPLC with UV detection at 210 nm, ensuring minimal contamination from byproducts like unreacted sulfonic acid derivatives .
Advanced Research Questions
Q. How does DIPSO compare to HEPES and EPPS in maintaining pH stability under varying experimental conditions?
DIPSO, HEPES, and EPPS are all Good’s buffers, but their performance diverges in specific scenarios:
- Thermal stability : DIPSO maintains pH within ±0.05 units at 25–37°C, outperforming EPPS in high-temperature assays (e.g., PCR) .
- Metal ion interactions : Unlike HEPES, DIPSO does not chelate divalent cations (e.g., Mg2+), making it preferable for ATP-dependent reactions .
- Proteomic compatibility : HEPES induces less artificial deamidation (<5% vs. DIPSO’s 8–10% over 24 hours) in prolonged digestions, as shown in comparative LC-MS/MS studies .
Q. What methodological considerations are critical when using DIPSO in enzyme kinetics or protein interactions?
- Ionic strength adjustments : DIPSO’s sulfonate group can perturb electrostatic interactions in protein-ligand binding. Use low concentrations (10–50 mM) and validate with isothermal titration calorimetry (ITC) to rule out nonspecific effects .
- Redox-sensitive systems : The hydroxyl groups in DIPSO may act as weak antioxidants, potentially interfering with thiol-disulfide exchange studies. Include negative controls with alternative buffers (e.g., MOPS) .
- Crystallography : DIPSO’s solubility (>1 M in water) supports protein crystallization but may compete with cryoprotectants. Screen buffer concentrations iteratively using sparse-matrix methods .
Q. How can researchers address contradictions in experimental outcomes attributed to DIPSO’s interactions?
- Data contradiction case study : In a 2025 proteomics study, DIPSO was linked to inconsistent phosphorylation profiles in kinase assays. Resolution involved:
- Mitigation strategies :
Properties
CAS No. |
58431-91-7 |
---|---|
Molecular Formula |
C7H17NO5S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H17NO5S/c9-5-3-8(4-6-10)2-1-7-14(11,12)13/h9-10H,1-7H2,(H,11,12,13) |
InChI Key |
PDFGVCYGRLLUDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCO)CCO)CS(=O)(=O)O |
Purity |
0 |
Origin of Product |
United States |
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